2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form methyl-(4-methylphenyl)sulfonylamine. This intermediate is then reacted with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide under appropriate conditions to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiadiazole moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, anticancer, and antidiabetic properties.
Mechanism of Action
The mechanism of action of 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to specific enzymes. In cancer cells, it may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: This compound shares the thiadiazole core but has different substituents, leading to variations in biological activity and chemical reactivity.
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate: This compound has a similar sulfonylamino group but differs in the acetamide and thiadiazole moieties, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-9-3-5-10(6-4-9)21(18,19)16(2)7-11(17)14-12-15-13-8-20-12/h3-6,8H,7H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRYCGQJZAKDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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